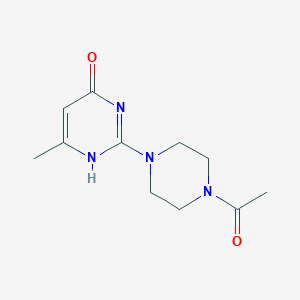![molecular formula C17H13N5O2S2 B253924 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B253924.png)
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as 'Compound X' in scientific literature. The purpose of
Applications De Recherche Scientifique
Compound X has been found to have potential applications in various fields of scientific research. Some of the most notable applications include:
1. Cancer Research: Compound X has been found to have potent anticancer activity against various cancer cell lines. It works by inhibiting the activity of specific enzymes that are essential for cancer cell growth and proliferation.
2. Anti-inflammatory Activity: Compound X has been found to have potent anti-inflammatory activity. It works by inhibiting the production of specific inflammatory mediators, such as cytokines and chemokines.
3. Antimicrobial Activity: Compound X has been found to have potent antimicrobial activity against various bacterial and fungal strains. It works by inhibiting the activity of specific enzymes that are essential for microbial growth and survival.
Mécanisme D'action
The mechanism of action of Compound X is complex and involves multiple pathways. It works by inhibiting the activity of specific enzymes that are essential for various cellular processes, such as DNA replication, protein synthesis, and cell division. This leads to the inhibition of cancer cell growth and proliferation, as well as the inhibition of inflammatory and microbial activity.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. Some of the most notable effects include:
1. Inhibition of Cancer Cell Growth and Proliferation: Compound X has been found to inhibit the growth and proliferation of various cancer cell lines. This is achieved by inhibiting the activity of specific enzymes that are essential for cancer cell growth and proliferation.
2. Inhibition of Inflammatory Activity: Compound X has been found to inhibit the production of specific inflammatory mediators, such as cytokines and chemokines. This leads to a reduction in inflammation and associated symptoms.
3. Inhibition of Microbial Activity: Compound X has been found to inhibit the growth and survival of various bacterial and fungal strains. This is achieved by inhibiting the activity of specific enzymes that are essential for microbial growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent Activity: Compound X has been found to have potent activity against various cancer cell lines, inflammatory mediators, and microbial strains.
2. Versatility: Compound X has potential applications in various fields of scientific research, including cancer research, inflammation research, and microbiology research.
3. Low Toxicity: Compound X has been found to have low toxicity in animal studies, making it a promising candidate for future drug development.
Some of the limitations of Compound X include:
1. Lack of Clinical Trials: Compound X has not yet undergone clinical trials, and its safety and efficacy in humans are not yet known.
2. Limited Availability: Compound X is currently only available in small quantities, making it difficult to conduct large-scale experiments.
3. Cost: The synthesis of Compound X is complex and expensive, making it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Compound X. Some of the most notable directions include:
1. Clinical Trials: Future research should focus on conducting clinical trials to determine the safety and efficacy of Compound X in humans.
2. Drug Development: Future research should focus on developing drugs based on the structure of Compound X that have improved pharmacological properties and lower toxicity.
3. Mechanistic Studies: Future research should focus on elucidating the mechanism of action of Compound X in more detail, which will aid in the development of more potent and specific drugs.
4. Combination Therapy: Future research should focus on exploring the potential of combining Compound X with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 4-methyl-1,3-thiazol-2-amine and 5-amino-4-cyano-6-phenylpyrimidine-2-thiol in the presence of acetic anhydride. The reaction is carried out at a temperature of 60°C for 6 hours. The resulting product is purified using column chromatography to obtain the final product. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) analysis.
Propriétés
Nom du produit |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C17H13N5O2S2 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N5O2S2/c1-10-8-25-16(19-10)20-13(23)9-26-17-21-14(11-5-3-2-4-6-11)12(7-18)15(24)22-17/h2-6,8H,9H2,1H3,(H,19,20,23)(H,21,22,24) |
Clé InChI |
AZWUGJWQSIZQIC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
SMILES canonique |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
![(3Z)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B253852.png)


![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![ethyl 2-[[2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B253860.png)
![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B253862.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B253864.png)